molecular formula C12H17NO2 B11893082 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11893082
M. Wt: 207.27 g/mol
InChI Key: XNXQANXEUALOJH-UHFFFAOYSA-N
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Description

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes an ethylamino group and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the ethylamino group and hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the ethylamino group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
  • 6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
  • 6-(Butylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Uniqueness

What sets 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol apart from similar compounds is the specific length and structure of the ethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C12H17NO2/c1-2-13-10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3

InChI Key

XNXQANXEUALOJH-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

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